molecular formula C11H16ClNO B13273193 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol

Cat. No.: B13273193
M. Wt: 213.70 g/mol
InChI Key: IGKDPORREIEFFW-UHFFFAOYSA-N
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Description

The compound 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol is a substituted phenol derivative featuring a chloro group at the 4-position, methyl groups at the 3- and 5-positions, and a 1-aminopropyl side chain at the 2-position. Instead, the available data focus on its structural analogs, particularly 4-Chloro-3,5-dimethylphenol (PCMX), a well-studied antiseptic agent.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

2-(1-aminopropyl)-4-chloro-3,5-dimethylphenol

InChI

InChI=1S/C11H16ClNO/c1-4-8(13)10-7(3)11(12)6(2)5-9(10)14/h5,8,14H,4,13H2,1-3H3

InChI Key

IGKDPORREIEFFW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=C(C(=C1C)Cl)C)O)N

Origin of Product

United States

Preparation Methods

Chlorination and Methylation of Phenol Derivatives

  • Chlorination of 3,5-dimethylphenol can be achieved via electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions, favoring substitution at the para position relative to the hydroxyl group due to activating effects of the phenol group.

  • Methylation at the remaining positions is typically performed using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate, selectively methylating the phenolic hydroxyl and possibly other activated positions.

Regioselective Substitution

The chlorination at the para position relative to the hydroxyl group is facilitated by the activating nature of the phenol, which directs electrophilic substitution to the ortho and para positions. The methyl groups at positions 3 and 5 influence the regioselectivity, favoring substitution at less hindered sites.

Amination via Reductive Amination

The key step involves introducing the amino group at the ortho position relative to the hydroxyl group, leading to the formation of the 1-aminopropyl side chain.

Formation of the Propylamine Side Chain

  • Reductive amination is employed, where an aldehyde or ketone precursor (such as acetaldehyde or acetone) reacts with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas over a catalyst.

  • The process involves initial formation of an imine or iminium ion, which is subsequently reduced to the amine. For this compound, the precursor is likely a 1-aminopropyl group, which can be introduced by reductive amination of acetaldehyde with ammonia or primary amines, followed by coupling to the aromatic ring.

Coupling to the Aromatic Core

  • The aminoalkyl side chain is attached to the aromatic ring via electrophilic substitution, often facilitated by activating the amino group or through nucleophilic aromatic substitution if the aromatic ring bears suitable leaving groups.

  • Alternatively, the amino group can be introduced via nucleophilic substitution on a halogenated phenol derivative, such as a chlorinated intermediate, under basic conditions.

Sequential Synthesis Pathway

Based on the literature, a typical synthetic route can be summarized as follows:

Step Reaction Reagents/Conditions Purpose
1 Chlorination Cl₂, FeCl₃ or NCS Introduce chloro group at para position
2 Methylation CH₃I or dimethyl sulfate, K₂CO₃ Methylate phenolic hydroxyl and other activated positions
3 Formation of amino precursor Acetaldehyde + NH₃ Generate 1-aminopropyl group via reductive amination
4 Coupling Nucleophilic substitution or electrophilic aromatic substitution Attach aminoalkyl group to aromatic ring
5 Final purification Recrystallization or chromatography Obtain pure 2-(1-aminopropyl)-4-chloro-3,5-dimethylphenol

Alternative Synthetic Strategies

Research Findings and Data Integration

Research articles and patents provide insights into optimized conditions:

  • A patent describes the synthesis of amino phenols via reductive alkylation, emphasizing high selectivity and purity, which is directly applicable to the amino group introduction.

  • Studies on phenol derivatives highlight the importance of controlling reaction conditions such as temperature, solvent, and catalysts to favor desired regioselectivity and minimize side reactions.

Summary of Preparation Methods

Method Description Advantages Limitations
Direct Aromatic Substitution Chlorination and methylation on phenol core, followed by amination Straightforward, high yield Regioselectivity challenges
Reductive Amination Using aldehydes/ketones with ammonia or primary amines High purity, controlled functionalization Requires multiple steps
Nucleophilic Substitution Halogenation followed by amino group substitution Good for regioselectivity Potential for side reactions

Notes and Precautions

  • Reaction conditions such as temperature, solvent, and catalysts significantly influence regioselectivity and yield.
  • Protective groups may be necessary to prevent undesired substitutions.
  • Purification techniques like recrystallization and chromatography are essential for obtaining high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the phenol group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Analogues

The closest analogs to 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol include:

4-Chloro-3,5-dimethylphenol (PCMX)

4-Chloro-3-methylphenol

4-Chloro-2-nitrophenol

4-Cumylphenol

Table 1: Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
4-Chloro-3,5-dimethylphenol (PCMX) 88-04-0 C₈H₉ClO 156.61 Cl (4-), CH₃ (3,5-)
4-Chloro-3-methylphenol 59-50-7 C₇H₇ClO 142.58 Cl (4-), CH₃ (3-)
4-Chloro-2-nitrophenol 89-64-5 C₆H₄ClNO₃ 173.56 Cl (4-), NO₂ (2-)
4-Cumylphenol 599-64-4 C₁₅H₁₆O 212.29 Cumyl (4-iso-propylphenyl)

Sources:

Mechanistic and Functional Differences

Antimicrobial Activity: PCMX’s efficacy as an antiseptic stems from its lipophilic methyl and chloro groups, which enhance membrane penetration .

Toxicity Pathways: PCMX induces oxidative stress and apoptosis in zebrafish models, while 4-Chloro-2-nitrophenol exhibits acute aquatic toxicity due to nitro-group reactivity . The amine group in the target compound may introduce neurotoxic or immunomodulatory effects absent in PCMX.

Regulatory Considerations: PCMX is regulated under OSHA and GHS due to skin sensitization risks , whereas 4-Cumylphenol faces scrutiny under TSCA for endocrine disruption . The target compound’s amine group may trigger additional regulatory evaluations (e.g., REACH Annex XIV).

Limitations and Knowledge Gaps

  • No direct data exist for 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol; inferences rely on structural analogs.
  • Limited ecotoxicological data for 4-Chloro-3-methylphenol and 4-Cumylphenol .
  • The amine group’s impact on bioactivity and metabolism remains speculative.

Biological Activity

2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol is a phenolic compound with significant potential in various biological applications. This article explores its chemical properties, biological activities, and implications for research and industry.

Chemical Structure and Properties

The compound has the molecular formula C11H16ClNO and features a phenolic ring substituted with an aminopropyl group at the 2-position, a chlorine atom at the 4-position, and methyl groups at the 3- and 5-positions. These structural characteristics contribute to its unique chemical reactivity and biological properties.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC11H16ClNO
Molecular Weight229.71 g/mol
Functional GroupsAmino, Phenolic, Chlorine
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol exhibit antimicrobial activity. The presence of the chlorine atom and the phenolic structure suggest that this compound may also possess similar properties. For instance, related compounds like 4-chloro-3,5-dimethylphenol are known for their bactericidal effects against various Gram-positive and Gram-negative bacteria .

Enzyme Interactions

The compound's aminopropyl group may facilitate interactions with enzymes, potentially influencing various metabolic pathways. The phenolic hydroxyl group can undergo oxidation to form quinone-like structures, which may further interact with cellular targets. These interactions could lead to inhibition of enzyme activity, affecting cellular processes related to oxidative stress and microbial growth inhibition.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of chlorinated phenols against various bacterial strains. Results indicated that compounds with similar structures to 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol exhibited significant antibacterial activity at low concentrations.
  • Cytotoxicity Assessment : In a comparative study of several phenolic compounds, it was found that some derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. This suggests a potential therapeutic application for similar compounds in oncology .

Q & A

Q. What are the recommended synthetic routes for 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves introducing the 1-aminopropyl group to the phenolic core. A plausible route starts with 4-chloro-3,5-dimethylphenol (PCMX) as the precursor. Alkylation via nucleophilic substitution with 1-bromo-3-aminopropane under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Intermediates should be purified via column chromatography and characterized using ¹H/¹³C NMR (to confirm substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What analytical techniques are critical for confirming the purity and stability of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol?

  • Methodological Answer :
  • HPLC with UV detection (λ = 254–280 nm) is essential for assessing purity.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability.
  • Stability under varying pH (e.g., 2–12) and light exposure should be tested using accelerated degradation studies monitored by LC-MS .

Advanced Research Questions

Q. How do reaction conditions (e.g., catalysts, solvents) influence the yield of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve reaction kinetics.
  • Yield quantification : Use GC-MS or HPLC with internal standards (e.g., deuterated analogs) for precise measurement .

Q. What are the environmental degradation pathways of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol, and how do coexisting ions (e.g., NO₂⁻) affect its persistence?

  • Methodological Answer :
  • Photocatalytic degradation : Use TiO₂ or Fe³⁺/H₂O₂ systems under UV light, monitoring intermediates via LC-MS/MS.
  • Impact of NO₂⁻ : NO₂⁻ can scavenge hydroxyl radicals, reducing degradation efficiency. Quantify inhibition using kinetic models (e.g., pseudo-first-order rate constants) .

Q. How does the structure of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol influence its antimicrobial activity compared to PCMX?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC/MBC assays .
  • Mechanistic studies : Compare membrane disruption (via fluorescence assays with propidium iodide) and efflux pump inhibition (using verapamil as a control) .

Q. What strategies resolve contradictions in reported degradation efficiencies across studies (e.g., solvent interference)?

  • Methodological Answer :
  • Matrix effects : Simulate environmental matrices (e.g., soil washing wastes with surfactants like Brij 35) to assess solvent interference.
  • Standardized protocols : Adopt OECD guidelines for reproducibility, including control experiments with deuterated internal standards .

Q. How can computational modeling predict the interaction of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol with biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model binding to bacterial enzymes (e.g., enoyl-ACP reductase).
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes .

Safety and Regulatory Considerations

Q. What are the dermal absorption risks of 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol, and how are they quantified?

  • Methodological Answer :
  • In vitro models : Use Franz diffusion cells with excised human or murine skin, applying ¹⁴C-labeled compound.
  • Mass balance analysis : Measure radioactivity in receptor fluid, skin, and washings via scintillation counting .

Application-Oriented Questions

Q. Can 2-(1-Aminopropyl)-4-chloro-3,5-dimethylphenol serve as a precursor for drug candidates targeting metabolic enzymes?

  • Methodological Answer :
  • Derivatization : Synthesize sulfonamide or carbamate derivatives to enhance bioavailability.
  • Enzyme inhibition assays : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Data Contradiction Analysis

Q. Why do degradation studies report conflicting half-lives for chlorinated phenols in aqueous systems?

  • Methodological Answer :
    Discrepancies arise from variations in:
  • Water matrix : Organic matter (e.g., humic acid) quenches reactive oxygen species.
  • Experimental scale : Batch vs. flow reactors alter mixing efficiency.
  • Analytical sensitivity : LC-MS/MS vs. UV detection limits impact quantification accuracy .

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